

# In Vitro Activity of UNC8969: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UNC8969   |           |
| Cat. No.:            | B12367983 | Get Quote |

### For Immediate Release

This technical guide provides an in-depth overview of the in vitro activity of **UNC8969**, a novel macrocyclic dual inhibitor of the MERTK and AXL receptor tyrosine kinases. The information presented is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.

**UNC8969** has been identified as a potent inhibitor of both MERTK and AXL, key regulators in cancer progression and immune modulation. This document summarizes the quantitative biochemical and cellular activity of **UNC8969**, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways.

## **Quantitative In Vitro Activity**

The inhibitory activity of **UNC8969** was assessed through a series of biochemical and cellular assays. The compound demonstrates high potency against its primary targets, MERTK and AXL.



| Target | Assay Type  | Metric | Value (nM)   | Cell Line | Notes                                               |
|--------|-------------|--------|--------------|-----------|-----------------------------------------------------|
| MERTK  | Biochemical | IC50   | 1.1 ± 0.8    | -         | LanthaScree<br>n™ Eu<br>Kinase<br>Binding<br>Assay. |
| AXL    | Biochemical | IC50   | 5.3 ± 2.7    | -         | LanthaScree<br>n™ Eu<br>Kinase<br>Binding<br>Assay. |
| MERTK  | Cellular    | IC50   | Not Reported | NSCLC     | Inhibition of<br>MERTK<br>phosphorylati<br>on.[1]   |
| AXL    | Cellular    | IC50   | Not Reported | NSCLC     | Inhibition of AXL phosphorylati on.[1]              |
| TYRO3  | Biochemical | IC50   | Not Reported | -         | Selectivity assessed.[2]                            |
| FLT3   | Biochemical | IC50   | Not Reported | -         | Selectivity<br>assessed.[2]                         |

Table 1: Summary of the in vitro inhibitory activity of UNC8969.

# **Experimental Protocols**

The following sections detail the methodologies employed to characterize the in vitro activity of **UNC8969**.

# **Biochemical Kinase Inhibition Assay**

## Foundational & Exploratory





The biochemical potency of **UNC8969** against MERTK and AXL was determined using the LanthaScreen<sup>™</sup> Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.

### Protocol:

- Reagents:
  - Recombinant human MERTK or AXL kinase.
  - Europium-labeled anti-tag antibody.
  - Alexa Fluor™ 647-labeled kinase tracer.
  - UNC8969 serially diluted in DMSO.
  - Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Procedure:
  - 1. A 3-fold serial dilution of **UNC8969** was prepared in DMSO.
  - 2. The kinase, antibody, and tracer were prepared in assay buffer at 3x the final desired concentration.
  - 3. In a 384-well plate, 5  $\mu$ L of the diluted **UNC8969** was added to the appropriate wells.
  - 4. 5 μL of the kinase/antibody mixture was then added.
  - 5. The reaction was initiated by the addition of 5  $\mu$ L of the tracer.
  - 6. The plate was incubated for 1 hour at room temperature, protected from light.
  - 7. The TR-FRET signal was read on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).



## Data Analysis:

- The emission ratio (665 nm / 615 nm) was calculated.
- The IC50 values were determined by fitting the dose-response curves using a fourparameter logistic equation.

# Cellular Phospho-MERTK and Phospho-AXL Inhibition Assays

The ability of **UNC8969** to inhibit MERTK and AXL phosphorylation in a cellular context was evaluated in non-small cell lung cancer (NSCLC) cell lines.[1] A cellular enzyme-linked immunosorbent assay (ELISA) was employed to quantify the levels of phosphorylated MERTK and AXL.

#### Protocol:

- Cell Culture and Treatment:
  - NSCLC cells with endogenous expression of MERTK and AXL were seeded in 96-well plates and allowed to adhere overnight.
  - Cells were then treated with various concentrations of UNC8969 (ranging from 0 to 1000 nM) for 2 hours.[1]
- Cell Lysis and ELISA:
  - 1. After treatment, the cells were washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
  - 2. The cell lysates were transferred to a microplate pre-coated with a capture antibody specific for total MERTK or AXL.
  - 3. The plate was incubated to allow the capture of the kinases.
  - 4. After washing, a detection antibody specific for phosphorylated MERTK or AXL, conjugated to horseradish peroxidase (HRP), was added.



- 5. The plate was incubated and then washed to remove unbound detection antibody.
- 6. A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added, and the color was allowed to develop in proportion to the amount of bound HRP.
- 7. The reaction was stopped by the addition of a stop solution.
- Data Analysis:
  - The absorbance at 450 nm was measured using a microplate reader.
  - The percentage of inhibition of phosphorylation was calculated relative to the vehicletreated control.
  - IC50 values were determined from the dose-response curves.

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the MERTK and AXL signaling pathways targeted by **UNC8969** and the general experimental workflows.





Click to download full resolution via product page

Figure 1. MERTK and AXL Signaling Pathways Inhibited by UNC8969.



Click to download full resolution via product page

Figure 2. Workflow for the Biochemical Kinase Inhibition Assay.



### Cell Culture & Treatment



Click to download full resolution via product page

Figure 3. Workflow for the Cellular Phosphorylation Assay.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. assets.fishersci.com [assets.fishersci.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific SG [thermofisher.com]
- To cite this document: BenchChem. [In Vitro Activity of UNC8969: A Technical Overview].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367983#in-vitro-activity-of-unc8969]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com